Cas no 1823438-94-3 (1-Acetyl-3-aminopyrrole)

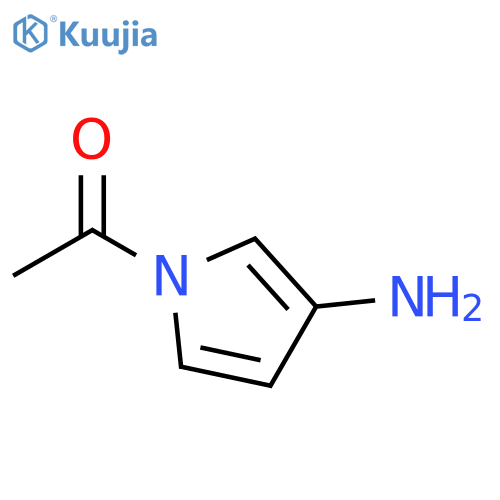

1-Acetyl-3-aminopyrrole structure

商品名:1-Acetyl-3-aminopyrrole

CAS番号:1823438-94-3

MF:C6H8N2O

メガワット:124.1405210495

CID:4621988

1-Acetyl-3-aminopyrrole 化学的及び物理的性質

名前と識別子

-

- 1-Acetyl-3-aminopyrrole

- 1-(3-amino-1H-pyrrol-1-yl)ethanone

- Ethanone, 1-(3-amino-1H-pyrrol-1-yl)-

-

- インチ: 1S/C6H8N2O/c1-5(9)8-3-2-6(7)4-8/h2-4H,7H2,1H3

- InChIKey: TUVUBCNKTMXRIM-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1C=CC(N)=C1)C

1-Acetyl-3-aminopyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM121311-1g |

1-Acetyl-3-aminopyrrole |

1823438-94-3 | 95% | 1g |

$406 | 2023-03-07 | |

| Ambeed | A907371-1g |

1-(3-Amino-1H-pyrrol-1-yl)ethanone |

1823438-94-3 | 97% | 1g |

$355.0 | 2024-07-28 | |

| Apollo Scientific | OR471198-1g |

1-Acetyl-3-aminopyrrole |

1823438-94-3 | 1g |

£413.00 | 2023-09-02 | ||

| Chemenu | CM121311-1g |

1-Acetyl-3-aminopyrrole |

1823438-94-3 | 95% | 1g |

$322 | 2021-08-06 |

1-Acetyl-3-aminopyrrole 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1823438-94-3 (1-Acetyl-3-aminopyrrole) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1823438-94-3)1-Acetyl-3-aminopyrrole

清らかである:99%

はかる:1g

価格 ($):320.0